molecular formula C16H16N2O B097952 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one CAS No. 17972-75-7

7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one

Cat. No.: B097952
CAS No.: 17972-75-7
M. Wt: 252.31 g/mol
InChI Key: LAMDOHSZMCNSRL-UHFFFAOYSA-N
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Description

Scientific Research Applications

Chemistry: Finasteride is used as a model compound in studies involving steroid chemistry and enzyme inhibition. Researchers study its synthesis, degradation, and interaction with other chemical entities .

Biology: In biological research, finasteride is used to study the role of DHT in various physiological processes. It helps in understanding the mechanisms of androgenic alopecia and prostate growth .

Medicine: Medically, finasteride is used to treat conditions like BPH and androgenic alopecia. It is also being investigated for its potential role in reducing the risk of prostate cancer .

Industry: In the pharmaceutical industry, finasteride is a key component in the production of medications for prostate health and hair loss treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Finasteride, the active ingredient in Proscar, is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the key intermediate, 4-azaandrost-1-ene-17-carboxamide. This intermediate is then subjected to various chemical reactions, including reduction, oxidation, and substitution, to yield finasteride .

Industrial Production Methods: In industrial settings, finasteride is produced using large-scale chemical reactors. The process involves the use of specific catalysts and reagents to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques to obtain the desired pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions: Finasteride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and degradation products, which are analyzed using techniques like liquid chromatography and mass spectrometry .

Mechanism of Action

Finasteride works by inhibiting the enzyme 5-alpha-reductase, which is responsible for converting testosterone to dihydrotestosterone (DHT). By reducing DHT levels, finasteride helps shrink the enlarged prostate and improve urinary flow. The molecular target of finasteride is the Type II 5-alpha-reductase enzyme, and its inhibition leads to decreased DHT levels in the prostate and other tissues .

Comparison with Similar Compounds

    Dutasteride: Another 5-alpha-reductase inhibitor used to treat BPH.

    Tamsulosin: An alpha-blocker used to improve urinary flow in BPH patients.

Uniqueness: Finasteride’s specificity for Type II 5-alpha-reductase makes it particularly effective in reducing DHT levels in the prostate, leading to significant improvements in BPH symptoms. Its use in treating androgenic alopecia also highlights its versatility compared to other similar compounds .

Properties

IUPAC Name

7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-11-7-8-14-13(9-11)16(17-10-15(19)18-14)12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMDOHSZMCNSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CNC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349420
Record name 7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17972-75-7
Record name 7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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